molecular formula C18H18BrN3O3 B11779288 5-(3-Bromo-5-ethoxy-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine

5-(3-Bromo-5-ethoxy-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B11779288
M. Wt: 404.3 g/mol
InChI Key: WDMYSDDGAIIUNO-UHFFFAOYSA-N
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Description

5-(3-Bromo-5-ethoxy-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, an ethoxy group, and a 4-methylbenzyl ether group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-5-ethoxy-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps One common route starts with the preparation of 3-bromo-5-ethoxy-4-((4-methylbenzyl)oxy)benzoic acid This intermediate is then subjected to cyclization reactions to form the oxadiazole ring

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled temperatures, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-5-ethoxy-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy and amine groups.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.

    Cyclization Reactions: Cyclization can be facilitated by the use of dehydrating agents and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted oxadiazoles.

Scientific Research Applications

5-(3-Bromo-5-ethoxy-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-5-ethoxy-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its effects. The compound may inhibit or activate these targets, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-ethoxy-4-((4-methylbenzyl)oxy)benzamide
  • 3-Bromo-5-ethoxy-4-((4-methylbenzyl)oxy)benzoic acid
  • 3-Bromo-5-ethoxy-4-((4-methylbenzyl)oxy)benzaldehyde oxime

Uniqueness

5-(3-Bromo-5-ethoxy-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H18BrN3O3

Molecular Weight

404.3 g/mol

IUPAC Name

5-[3-bromo-5-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C18H18BrN3O3/c1-3-23-15-9-13(17-21-22-18(20)25-17)8-14(19)16(15)24-10-12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H2,20,22)

InChI Key

WDMYSDDGAIIUNO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2=NN=C(O2)N)Br)OCC3=CC=C(C=C3)C

Origin of Product

United States

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